molecular formula C10H8N4S B2502090 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol CAS No. 875160-35-3

2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Cat. No.: B2502090
CAS No.: 875160-35-3
M. Wt: 216.26
InChI Key: OHYMWNARIQBYDT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Derivatives of [1,2,4]triazolo[1,5-c]quinazoline have been reported to have a good affinity to adenosine and benzodiazepine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, immune responses, and regulation of heart rate.

Mode of Action

It’s known that [1,2,4]triazolo[1,5-c]quinazolines interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . This interaction can lead to changes in the function of the target proteins, potentially altering cellular processes.

Biochemical Pathways

It’s known that [1,2,4]triazolo[1,5-c]quinazolines can influence a variety of biological properties, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 21626 , which may influence its bioavailability and distribution within the body.

Result of Action

It’s known that [1,2,4]triazolo[1,5-c]quinazolines and their derivatives have demonstrated antitumor properties . This suggests that the compound may have potential effects on cell proliferation and survival.

Chemical Reactions Analysis

2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, acetic acid, and various isothiocyanates . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is unique due to its specific structure and properties. Similar compounds include:

These compounds share similar heterocyclic frameworks but differ in their specific substituents and biological activities.

Properties

IUPAC Name

2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-6-11-9-7-4-2-3-5-8(7)12-10(15)14(9)13-6/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYMWNARIQBYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C3C=CC=CC3=NC(=S)N2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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